molecular formula C7H14ClF2NO B1492290 [(4,4-Difluoro-3-methyloxolan-3-yl)methyl](methyl)amine hydrochloride CAS No. 2098145-87-8

[(4,4-Difluoro-3-methyloxolan-3-yl)methyl](methyl)amine hydrochloride

Cat. No.: B1492290
CAS No.: 2098145-87-8
M. Wt: 201.64 g/mol
InChI Key: IWHQLPZJVFSMCP-UHFFFAOYSA-N
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Description

(4,4-Difluoro-3-methyloxolan-3-yl)methylamine hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO. It is a derivative of oxolane, featuring a difluoromethyl group and a methylamine group. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoro-3-methyloxolan-3-yl)methylamine hydrochloride typically involves the reaction of 4,4-difluoro-3-methyloxolane with methylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoro-3-methyloxolan-3-yl)methylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(4,4-Difluoro-3-methyloxolan-3-yl)methylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,4-Difluoro-3-methyloxolan-3-yl)methylamine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and leading to desired therapeutic outcomes .

Comparison with Similar Compounds

(4,4-Difluoro-3-methyloxolan-3-yl)methylamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of (4,4-Difluoro-3-methyloxolan-3-yl)methylamine hydrochloride lies in its combination of the oxolane ring, difluoromethyl group, and methylamine group, which provides a unique set of chemical properties and reactivity .

Properties

IUPAC Name

1-(4,4-difluoro-3-methyloxolan-3-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO.ClH/c1-6(3-10-2)4-11-5-7(6,8)9;/h10H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHQLPZJVFSMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC1(F)F)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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